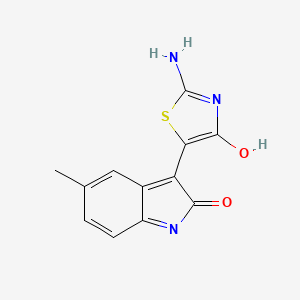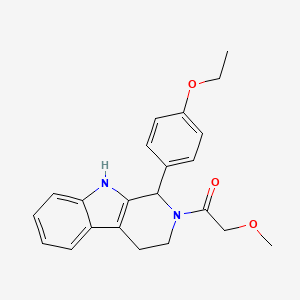
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one, commonly known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that can bind to amyloid fibrils, which are protein aggregates that are associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT has been used as a tool to study the formation and properties of amyloid fibrils, as well as to develop potential therapies for these diseases.
Mechanism of Action
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one binds to amyloid fibrils through hydrophobic interactions with the beta-sheet structure of the fibrils. This compound has a planar structure that allows it to insert into the beta-sheet structure of the fibrils. Once bound to the fibrils, this compound undergoes a conformational change that results in fluorescence emission. The fluorescence emission from this compound can be used to detect and quantify the amount of amyloid fibrils present in a sample.
Biochemical and Physiological Effects:
This compound is a small molecule that is not known to have any significant biochemical or physiological effects. This compound is not toxic to cells and has been used in a variety of cell-based assays to study amyloid fibrils.
Advantages and Limitations for Lab Experiments
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cells and tissues, allowing for the detection of amyloid fibrils in vivo. This compound is also relatively inexpensive and easy to use. However, this compound has some limitations. This compound is not specific to amyloid fibrils and can bind to other proteins and structures, which can lead to false positives. This compound also has limited sensitivity and may not be able to detect low levels of amyloid fibrils.
Future Directions
There are several future directions for the use of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one in scientific research. One area of research is the development of new this compound analogs that have improved specificity and sensitivity for amyloid fibrils. Another area of research is the use of this compound in the development of therapies for amyloid-related diseases. This compound has been used to screen for compounds that can inhibit amyloid fibril formation or promote the clearance of amyloid fibrils. This compound may also be useful in monitoring the efficacy of amyloid-related therapies in vivo. Overall, this compound is a powerful tool for the study of amyloid fibrils and has the potential to lead to new insights into the pathogenesis and treatment of amyloid-related diseases.
Synthesis Methods
The synthesis of 3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzophenone with thiosemicarbazide, followed by cyclization with formaldehyde. The resulting product is then oxidized to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to study the formation and properties of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. This compound can bind to amyloid fibrils and emit fluorescence, which allows for the detection and quantification of amyloid fibrils. This compound has been used to study the kinetics of amyloid fibril formation, the effect of various factors on fibril formation, and the structure of amyloid fibrils.
properties
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-5-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-5-2-3-7-6(4-5)8(10(16)14-7)9-11(17)15-12(13)18-9/h2-4,17H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFAFVAQEWOGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)
![2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6016893.png)
![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)


![N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6016990.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6017002.png)